Product packaging for 3-Benzoylcyclopentanecarboxylic acid(Cat. No.:)

3-Benzoylcyclopentanecarboxylic acid

Cat. No.: B13104314
M. Wt: 218.25 g/mol
InChI Key: BXPBLRRKIQAMIP-UHFFFAOYSA-N
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Description

3-Benzoylcyclopentanecarboxylic acid is a chiral cyclopentane derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . The compound features both a carboxylic acid and a benzoyl functional group on a cyclopentane ring, making it a versatile precursor for the synthesis of more complex molecules. Its structure is closely related to other substituted cyclopentanecarboxylic acids that have been investigated for their antitumor properties, highlighting the potential of this scaffold in pharmaceutical development . Furthermore, analogous compounds are frequently employed in novel synthetic methodologies, such as serving as substrates in decarboxylative reactions, which are powerful tools for carbon-carbon bond formation . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14O3 B13104314 3-Benzoylcyclopentanecarboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzoylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(9-4-2-1-3-5-9)10-6-7-11(8-10)13(15)16/h1-5,10-11H,6-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPBLRRKIQAMIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 3 Benzoylcyclopentanecarboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, reduction, decarboxylation, and acid-base reactions.

Esterification Reactions

The conversion of 3-Benzoylcyclopentanecarboxylic acid to its corresponding esters can be achieved through several methods, most notably the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Reactant (Alcohol)CatalystProduct
MethanolH₂SO₄Methyl 3-benzoylcyclopentanecarboxylate
EthanolTsOHEthyl 3-benzoylcyclopentanecarboxylate
IsopropanolH₂SO₄Isopropyl 3-benzoylcyclopentanecarboxylate

Amidation Reactions

The formation of amides from this compound requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow and inefficient due to an acid-base reaction that forms a non-reactive carboxylate salt. sciepub.com Common methods for amide synthesis involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.netbohrium.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the amide bond. bath.ac.uk

Another approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride then reacts rapidly with an amine to produce the corresponding amide. bohrium.com

AmineCoupling ReagentProduct
AmmoniaDCC3-Benzoylcyclopentanecarboxamide
AnilineEDCN-phenyl-3-benzoylcyclopentanecarboxamide
DiethylamineSOCl₂ (via acyl chloride)N,N-diethyl-3-benzoylcyclopentanecarboxamide

Reduction to Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-benzoylcyclopentyl)methanol. This transformation requires the use of strong reducing agents, as carboxylic acids are relatively resistant to reduction. organic-chemistry.org Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. organic-chemistry.org The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an acidic workup to protonate the resulting alkoxide. researchgate.net It is important to note that sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids. organic-chemistry.org

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are also effective for the reduction of carboxylic acids and can sometimes offer better selectivity if other reducible functional groups are present. researchgate.net

Reducing AgentSolventProduct
Lithium aluminum hydride (LiAlH₄)Diethyl ether(3-Benzoylcyclopentyl)methanol
Borane-tetrahydrofuran (BH₃·THF)Tetrahydrofuran(3-Benzoylcyclopentyl)methanol

Decarboxylation Pathways

As a β-keto acid, this compound is susceptible to decarboxylation upon heating. nih.gov This reaction involves the loss of carbon dioxide from the carboxyl group. The mechanism proceeds through a cyclic, six-membered transition state where the carboxyl proton is transferred to the ketone carbonyl oxygen, leading to the formation of an enol intermediate and carbon dioxide. nih.gov The enol then tautomerizes to the more stable keto form, yielding 3-benzoylcyclopentanone. This ease of decarboxylation is a characteristic feature of β-keto acids and can occur under relatively mild thermal conditions.

Acid-Base Reactions

Like all carboxylic acids, this compound is acidic due to the resonance stabilization of its conjugate base, the carboxylate anion. youtube.com It will react with bases to form the corresponding carboxylate salt. The acidity of a carboxylic acid is influenced by the presence of electron-withdrawing or electron-donating groups. youtube.com The benzoyl group, being electron-withdrawing, is expected to slightly increase the acidity of the carboxylic acid compared to cyclopentanecarboxylic acid itself.

It readily reacts with strong bases like sodium hydroxide and weaker bases such as sodium bicarbonate. The reaction with sodium bicarbonate, which results in the evolution of carbon dioxide gas, is a classic qualitative test for the presence of a carboxylic acid group.

BaseProduct
Sodium hydroxide (NaOH)Sodium 3-benzoylcyclopentanecarboxylate
Sodium bicarbonate (NaHCO₃)Sodium 3-benzoylcyclopentanecarboxylate + H₂O + CO₂
Ammonia (NH₃)Ammonium 3-benzoylcyclopentanecarboxylate

Reactions Involving the Ketone Functionality

The ketone group in this compound can undergo various reactions typical of ketones, such as nucleophilic addition and reduction. The reactivity of the ketone can be influenced by the presence of the carboxylic acid group in the same molecule.

Under appropriate conditions, the ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org Since LiAlH₄ also reduces the carboxylic acid, selective reduction of the ketone would typically be achieved with NaBH₄. This would yield 3-(hydroxy(phenyl)methyl)cyclopentanecarboxylic acid.

The ketone can also be completely reduced to a methylene group (-CH₂-) through reactions such as the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). libretexts.org These reactions would convert the benzoyl group to a benzyl group.

Furthermore, the ketone can react with organometallic reagents like Grignard reagents or organolithium compounds. nih.gov This would lead to the formation of a tertiary alcohol after an acidic workup. However, the acidic proton of the carboxylic acid would first react with the organometallic reagent, so it would need to be protected or an excess of the organometallic reagent would be required.

ReagentReaction TypeProduct
Sodium borohydride (NaBH₄)Reduction3-(hydroxy(phenyl)methyl)cyclopentanecarboxylic acid
Hydrazine/KOH (Wolff-Kishner)Reduction3-Benzylcyclopentanecarboxylic acid
Zinc Amalgam/HCl (Clemmensen)Reduction3-Benzylcyclopentanecarboxylic acid
Methylmagnesium bromide (Grignard)Nucleophilic Addition3-(1-hydroxy-1-phenylethyl)cyclopentanecarboxylic acid (requires protection of the carboxylic acid or excess Grignard reagent)

Nucleophilic Addition Reactions

The carbonyl carbon of the benzoyl group is electrophilic and, therefore, susceptible to attack by nucleophiles. This fundamental reaction, known as nucleophilic addition, is a cornerstone of ketone chemistry. A wide array of nucleophiles, including organometallic reagents (Grignard and organolithium reagents), cyanide ions, and ylides, can add to the carbonyl group. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product.

For this compound, the carboxylic acid group can influence these reactions. Under basic conditions, the acidic proton of the carboxylic acid would be abstracted first, forming a carboxylate. This may affect the solubility and reactivity of the substrate.

Table 1: Predicted Products of Nucleophilic Addition to this compound

Nucleophile/ReagentPredicted ProductProduct Class
Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺3-(1-Hydroxy-1-phenylethyl)cyclopentanecarboxylic acidTertiary Alcohol
Sodium cyanide (NaCN) followed by H₃O⁺3-(1-Cyano-1-hydroxy-1-phenylmethyl)cyclopentanecarboxylic acidCyanohydrin
Phenyllithium (C₆H₅Li) followed by H₃O⁺3-(Hydroxydiphenylmethyl)cyclopentanecarboxylic acidTertiary Alcohol

Reduction to Secondary Alcohols

The ketone functionality of the benzoyl group can be readily reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. The choice of reducing agent can be critical, especially given the presence of the carboxylic acid group, which is also susceptible to reduction.

Mild reducing agents such as sodium borohydride (NaBH₄) are generally selective for the reduction of ketones and aldehydes over carboxylic acids. Therefore, treatment of this compound with NaBH₄ is expected to selectively reduce the benzoyl ketone to a secondary alcohol, yielding 3-(hydroxy(phenyl)methyl)cyclopentanecarboxylic acid.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the carboxylic acid. The product of such a reduction would be (3-(hydroxy(phenyl)methyl)cyclopentyl)methanol.

Table 2: Predicted Outcomes of the Reduction of this compound

Reducing AgentFunctional Group(s) ReducedPredicted Major Product
Sodium Borohydride (NaBH₄)Ketone3-(Hydroxy(phenyl)methyl)cyclopentanecarboxylic acid
Lithium Aluminum Hydride (LiAlH₄)Ketone and Carboxylic Acid(3-(Hydroxy(phenyl)methyl)cyclopentyl)methanol

Wittig and Related Olefination Reactions

The Wittig reaction and its variations, such as the Horner-Wadsworth-Emmons reaction, provide a powerful method for converting ketones into alkenes. These reactions involve the treatment of the ketone with a phosphorus ylide (in the Wittig reaction) or a phosphonate carbanion (in the Horner-Wadsworth-Emmons reaction).

The reaction of this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would be expected to replace the carbonyl oxygen with a methylene group, yielding 3-(1-phenylvinyl)cyclopentanecarboxylic acid. The stereochemistry of the resulting alkene in more substituted cases is dependent on the nature of the ylide used. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.

Table 3: Hypothetical Olefination Reactions of this compound

ReagentReaction TypePredicted Product
Methylenetriphenylphosphorane (Ph₃P=CH₂)Wittig Reaction3-(1-Phenylvinyl)cyclopentanecarboxylic acid
Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et)Wittig Reaction (Stabilized Ylide)Ethyl 2-(1-(3-carboxycyclopentyl)-1-phenylmethylene)acetate

Reactivity of the Cyclopentane (B165970) Ring

Functionalization of Ring C-H Bonds

Direct functionalization of the C-H bonds of the cyclopentane ring is a challenging but increasingly feasible area of research. Recent advances in catalysis have enabled the selective activation and functionalization of otherwise inert C-H bonds. For cycloalkane carboxylic acids, directing group strategies can be employed to achieve site-selective functionalization. nih.govnih.gov The carboxylic acid group can act as a directing group, guiding a transition metal catalyst to activate a specific C-H bond on the ring, often at the γ-position. nih.gov While no specific studies on this compound have been reported, it is plausible that under appropriate catalytic conditions, arylation or other coupling reactions could be directed to the C-H bonds of the cyclopentane ring. nih.govnih.gov

Ring Expansion/Contraction Reactions

Ring expansion and contraction reactions are transformations that alter the size of a cyclic system. These reactions can be initiated through various mechanisms, often involving carbocation rearrangements. For instance, a Demjanov or Tiffeneau-Demjanov rearrangement could potentially be employed to expand or contract the cyclopentane ring, although this would require prior functionalization to introduce the necessary reactive groups, such as an amine or a halohydrin. At present, there is no literature describing such transformations specifically for this compound.

Aromatic Ring Functionalization

The benzoyl group contains a phenyl ring that can undergo electrophilic aromatic substitution reactions. The benzoyl substituent is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group. Therefore, electrophilic attack is expected to occur at the meta-positions of the phenyl ring.

Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration with a mixture of nitric and sulfuric acid would be predicted to yield 3-((3-nitrophenyl)carbonyl)cyclopentanecarboxylic acid as the major product. The reaction conditions would need to be carefully controlled to avoid undesired side reactions.

Table 4: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReagentsReaction TypePredicted Major Product
HNO₃, H₂SO₄Nitration3-((3-Nitrophenyl)carbonyl)cyclopentanecarboxylic acid
Br₂, FeBr₃Bromination3-((3-Bromophenyl)carbonyl)cyclopentanecarboxylic acid
SO₃, H₂SO₄Sulfonation3-((3-Sulfophenyl)carbonyl)cyclopentanecarboxylic acid

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commsu.edusavemyexams.comlibretexts.org The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituent(s).

In the case of this compound, the benzoyl group is the key substituent on the phenyl ring. The carbonyl group within the benzoyl moiety is a powerful electron-withdrawing group due to both induction and resonance effects. This deactivates the aromatic ring towards electrophilic attack, making the reaction slower compared to benzene. msu.eduyoutube.com Furthermore, this deactivating nature directs incoming electrophiles primarily to the meta position. msu.edu The ortho and para positions are significantly deactivated due to the development of a partial positive charge through resonance, which repels the incoming electrophile.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. Due to the deactivating nature of the benzoyl group, Friedel-Crafts reactions are generally not feasible for this compound as the strongly deactivated ring is not nucleophilic enough to attack the carbocation or acylium ion intermediates.

Theoretical Examples of Electrophilic Aromatic Substitution Reactions of this compound:

ReactionReagentsExpected Major Product
Nitration HNO₃, H₂SO₄3-(3-Nitrobenzoyl)cyclopentanecarboxylic acid
Bromination Br₂, FeBr₃3-(3-Bromobenzoyl)cyclopentanecarboxylic acid
Sulfonation SO₃, H₂SO₄3-(3-Sulfobenzoyl)cyclopentanecarboxylic acid

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). researchgate.netunito.itwikipedia.org This methodology overcomes the inherent electronic preferences of the substituent, enabling the introduction of electrophiles at sterically accessible but electronically disfavored positions. wikipedia.org The process typically involves the deprotonation of the ortho position by a strong organolithium base, which is coordinated by the DMG, followed by quenching the resulting aryllithium species with an electrophile. wikipedia.orgorganic-chemistry.org

For this compound, both the carboxylic acid and the benzoyl ketone functionalities could potentially act as directing groups. The carboxylic acid, upon deprotonation to the carboxylate, is a recognized directing group for ortho-lithiation. unblog.fr Similarly, the carbonyl oxygen of the benzoyl group can coordinate to the lithium base, directing metalation to the adjacent ortho position. researchgate.netresearchgate.net

The presence of two potential directing groups introduces a competitive scenario. The relative directing ability of the carboxylate versus the ketone, as well as the specific reaction conditions (base, solvent, temperature), would determine the regiochemical outcome. It is plausible that a mixture of products could be obtained, corresponding to metalation directed by each group. However, the carboxylate is generally considered a stronger directing group in many contexts.

Furthermore, the acidic proton of the carboxylic acid will be the first to be removed by the strong base. This in situ formation of the lithium carboxylate is a necessary first step before any C-H activation can occur.

Hypothetical Directed Ortho-Metalation of this compound:

The table below presents a theoretical exploration of the potential outcomes of directed ortho-metalation on this compound, followed by reaction with an electrophile (E⁺). These are hypothetical pathways intended to illustrate the principles of DoM, as specific experimental validation for this substrate is not available in the provided search results.

Directing GroupBase (equivalents)Electrophile (E⁺)Hypothetical Product(s)
Carboxylate2 eq. n-BuLi/TMEDAMeI3-(2-Methylbenzoyl)cyclopentanecarboxylic acid
Ketone Carbonyl2 eq. s-BuLi(CH₃)₂CO3-(2-(1-Hydroxy-1-methylethyl)benzoyl)cyclopentanecarboxylic acid

Spectroscopic Characterization Methodologies

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The most prominent features in the IR spectrum of 3-Benzoylcyclopentanecarboxylic acid would be the carbonyl (C=O) stretching absorptions. Because the molecule contains two different carbonyl groups (a ketone and a carboxylic acid), two distinct C=O stretching bands are expected.

Ketone C=O Stretch: The benzoyl group's ketone carbonyl typically shows a strong, sharp absorption band in the region of 1680-1700 cm⁻¹. Conjugation with the phenyl ring lowers the frequency compared to a simple aliphatic ketone.

Carboxylic Acid C=O Stretch: The carbonyl of the carboxylic acid group generally absorbs at a higher frequency, in the range of 1700-1725 cm⁻¹. The exact position is influenced by hydrogen bonding. nist.gov

The carboxylic acid functional group gives rise to several characteristic vibrational modes in the IR spectrum.

O-H Stretching: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. This broadness is a hallmark of carboxylic acids. arkat-usa.org

C-O Stretching: A medium intensity C-O stretching vibration is expected to appear in the 1210-1320 cm⁻¹ region. nist.gov

O-H Bending: An out-of-plane O-H bend, often broad, is typically observed around 900-960 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 2500-3300 Strong, Very Broad
C-H Stretch (Aromatic) Phenyl Ring 3000-3100 Medium
C-H Stretch (Aliphatic) Cyclopentane (B165970) Ring 2850-2960 Medium
C=O Stretch Carboxylic Acid 1700-1725 Strong
C=O Stretch Ketone 1680-1700 Strong
C=C Stretch Aromatic Ring 1450-1600 Medium-Weak
C-O Stretch Carboxylic Acid 1210-1320 Medium

Table of Mentioned Compounds

Compound Name
This compound
Benzoic acid

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. In this compound, the benzoyl group serves as the primary chromophore.

Electronic Transitions of the Benzoyl Chromophore

The benzoyl chromophore, consisting of a benzene (B151609) ring attached to a carbonyl group, exhibits characteristic electronic transitions. These transitions involve the promotion of electrons from lower energy molecular orbitals to higher energy ones upon absorption of UV radiation. Typically, two main types of transitions are observed for such systems:

π → π* transitions: These are generally high-energy transitions resulting in strong absorption bands. For aromatic ketones, these transitions often occur at shorter wavelengths.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital. These are lower energy transitions and result in weaker absorption bands at longer wavelengths.

Type of Transition Typical Wavelength Range (nm) Relative Intensity
π → π200-280Strong
n → π>280Weak

This interactive table summarizes the typical electronic transitions for a benzoyl chromophore.

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the position and intensity of absorption bands in a UV-Vis spectrum. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.

π → π* transitions: An increase in solvent polarity typically leads to a small red shift (bathochromic shift) in the absorption maximum.

n → π* transitions: An increase in solvent polarity generally results in a blue shift (hypsochromic shift) of the absorption maximum. This is because polar solvents can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen, lowering the energy of the ground state more than the excited state.

The specific shifts observed are dependent on the particular solvent and its interaction with the solute molecule.

Solvent Polarity Effect on π → π* Transition Effect on n → π* Transition
IncreasingBathochromic Shift (Red Shift)Hypsochromic Shift (Blue Shift)

This interactive table illustrates the general effects of solvent polarity on the UV-Vis absorption spectra of compounds with benzoyl chromophores.

pH-Dependent UV-Vis Analysis of Carboxylic Acids

The UV-Vis spectrum of a carboxylic acid can be sensitive to changes in pH. This is because the ionization state of the carboxylic acid group affects the electronic distribution within the molecule. For aromatic carboxylic acids, deprotonation of the carboxyl group to form a carboxylate anion can alter the conjugation and, consequently, the absorption spectrum.

In acidic conditions (low pH), the carboxylic acid exists predominantly in its protonated form (-COOH). As the pH increases, it deprotonates to form the carboxylate anion (-COO⁻). This deprotonation can lead to a shift in the absorption maxima. For instance, studies on benzoic acid have shown that deprotonation influences the computed spectrum and the energetics of the lowest energy electronic transitions. rsc.org

pH Condition Predominant Species Effect on Spectrum
Acidic (Low pH)Protonated (-COOH)Characteristic absorption of the neutral molecule.
Basic (High pH)Deprotonated (-COO⁻)Potential shift in λmax due to altered electronic distribution.

This interactive table summarizes the pH-dependent UV-Vis analysis of aromatic carboxylic acids.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule and its fragments. For this compound (molecular formula C₁₃H₁₄O₃), the theoretical exact mass can be calculated and compared with the experimentally determined mass to confirm its identity.

Theoretical Exact Mass Calculation for C₁₃H₁₄O₃:

13 x (mass of ¹²C) = 13 x 12.000000 = 156.000000

14 x (mass of ¹H) = 14 x 1.007825 = 14.10955

3 x (mass of ¹⁶O) = 3 x 15.994915 = 47.984745

Total Exact Mass = 218.09430 Da

An HRMS measurement would be expected to yield a value very close to this theoretical mass, thereby confirming the elemental formula.

Fragmentation Patterns and Structural Elucidation

In mass spectrometry, the molecular ion (M⁺) can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the structure of the original molecule. For this compound, several characteristic fragmentation pathways can be predicted based on its structure, which includes a carboxylic acid, a cyclopentane ring, and a benzoyl group.

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, loss of 17 Da) and the entire carboxyl group (-COOH, loss of 45 Da). Aromatic ketones often show fragmentation corresponding to the stable benzoyl cation (C₆H₅CO⁺, m/z 105).

Predicted Fragment Ion Structure m/z Origin
[M - OH]⁺C₁₃H₁₃O₂⁺201Loss of hydroxyl radical from the carboxylic acid.
[M - COOH]⁺C₁₂H₁₃O⁺173Loss of the carboxyl group.
[C₆H₅CO]⁺C₇H₅O⁺105Cleavage of the bond between the carbonyl and the cyclopentane ring.
[C₆H₅]⁺C₆H₅⁺77Loss of CO from the benzoyl cation.

This interactive table presents the predicted fragmentation patterns for this compound.

Advanced Analytical Techniques in Research

Chromatographic Separation Methods

Chromatographic techniques are fundamental in the analysis of 3-Benzoylcyclopentanecarboxylic acid, enabling the separation, identification, and quantification of the compound and its potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and determining the enantiomeric excess (e.e.) of chiral compounds like this compound. jiangnan.edu.cn Given its structural similarity to other chiral carboxylic acids, particularly those in the "profen" class of non-steroidal anti-inflammatory drugs, methods developed for compounds like ketoprofen (B1673614) (2-(3-benzoylphenyl)propionic acid) can be adapted. nih.govmdpi.com

Chiral stationary phases (CSPs) are essential for the separation of enantiomers. Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are often effective. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chromatographyonline.com

For the analysis of this compound, a reversed-phase HPLC method would be a suitable approach. The mobile phase composition, particularly the type and concentration of the organic modifier and any acidic additives, plays a crucial role in achieving optimal separation. sigmaaldrich.com Temperature can also be a critical parameter, as it can influence the interactions between the analyte and the stationary phase, sometimes even leading to a reversal in the elution order of the enantiomers. nih.gov

Illustrative HPLC Method Parameters for Enantiomeric Separation:

ParameterValue
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water / Trifluoroacetic Acid (60:40:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Expected Chromatographic Data:

EnantiomerRetention Time (min)Resolution (Rs)
(1R, 3S)-enantiomer8.5-
(1S, 3R)-enantiomer10.2> 2.0

The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100. dujps.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, due to the low volatility of carboxylic acids like this compound, derivatization is a necessary prerequisite for GC analysis. nih.gov Silylation is a common derivatization technique where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. nih.gov

The derivatization is typically carried out by reacting the carboxylic acid with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov The resulting TMS ester is then amenable to separation and detection by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on its mass spectrum. researchgate.net

Hypothetical GC-MS Parameters for the Analysis of the TMS Derivative:

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at 1.2 mL/min
Oven Program 150 °C (1 min), then 15 °C/min to 300 °C (5 min)
Injector Temp. 280 °C (Splitless mode)
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Mass Range 50-500 m/z

Expected Mass Spectral Data for the TMS Derivative:

m/zInterpretation
M+Molecular ion
M-15Loss of a methyl group
M-57Loss of a tert-butyl group from t-butyldimethylsilyl derivative
73Trimethylsilyl ion ([Si(CH₃)₃]⁺)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions. nih.gov In the synthesis of this compound, for instance, via a Friedel-Crafts acylation of a cyclopentane (B165970) precursor, TLC can be employed to track the consumption of the starting materials and the formation of the product. beilstein-journals.orgorganic-chemistry.org

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase). The separated spots are visualized, usually under UV light, due to the UV-active benzoyl group in the molecule. The relative positions of the spots (Rf values) for the starting material and the product will differ, allowing for a qualitative assessment of the reaction's progress. beilstein-journals.org

Typical TLC Conditions for Reaction Monitoring:

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV lamp (254 nm)
Expected Observation Disappearance of the starting material spot and appearance of a new product spot with a different Rf value.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction can unambiguously determine the relative stereochemistry of the substituents on the cyclopentane ring (i.e., cis or trans). researchgate.net

Hypothetical Crystallographic Data Table for a cis-Isomer:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) ** 98.5
Volume (ų) 1025
Z 4
Calculated Density (g/cm³) **1.42
Hydrogen Bonding Carboxylic acid dimer formation

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. nih.gov

The ECD spectrum of a chiral molecule is a plot of the difference in absorption of left and right circularly polarized light (Δε) as a function of wavelength. The spectrum is characterized by positive or negative Cotton effects, which are directly related to the stereochemistry of the molecule. acs.org The benzoyl group in this compound serves as a strong chromophore, making ECD a particularly suitable technique for its stereochemical analysis. nih.gov

By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of an enantiomer can be confidently assigned. mdpi.commdpi.com

Illustrative ECD Data for a Hypothetical Enantiomer:

Wavelength (nm)Δε (L·mol⁻¹·cm⁻¹)Cotton Effect
280+2.5Positive
245-4.0Negative
210+8.1Positive

A positive Cotton effect around 280 nm, for instance, could be correlated with a specific spatial arrangement of the benzoyl and carboxylic acid groups, allowing for the assignment of the (1S, 3R) or (1R, 3S) configuration. zenodo.org

Mechanistic and Kinetic Studies of Reactions Involving 3 Benzoylcyclopentanecarboxylic Acid

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for 3-Benzoylcyclopentanecarboxylic acid involves a detailed examination of the stepwise processes through which reactants are converted into products. This includes identifying key intermediates and analyzing the energetic landscape of the reaction, particularly the transition states.

In reactions involving this compound, the formation of transient intermediates is crucial in defining the reaction pathway.

The transition state represents the highest energy point along the reaction coordinate and is a critical concept in understanding reaction rates. For reactions of this compound, the structure and energy of the transition state are influenced by both steric and electronic factors.

In Fischer Esterification: The rate-determining step in Fischer esterification is often the nucleophilic attack of the alcohol on the protonated carboxylic acid to form the tetrahedral intermediate. rsc.org The transition state leading to this intermediate involves the partial formation of the new carbon-oxygen bond and the partial breaking of the carbonyl π-bond. The geometry of the cyclopentyl ring and the benzoyl group can influence the accessibility of the carboxylic acid group, thereby affecting the energy of the transition state.

In Nucleophilic Addition to the Ketone: The transition state for nucleophilic addition to the benzoyl ketone involves the approaching nucleophile and the carbonyl group. The geometry of the attack is typically at an angle of about 105-107° relative to the plane of the carbonyl group, known as the Bürgi-Dunitz angle. youtube.com The presence of the cyclopentanecarboxylic acid moiety can sterically hinder the approach of the nucleophile to the carbonyl carbon, thus raising the energy of the transition state compared to a less substituted ketone. masterorganicchemistry.com

Kinetic Analysis of Reaction Rates

Kinetic analysis provides quantitative data on how reaction rates are affected by the concentration of reactants and other experimental conditions. This information is crucial for determining the rate law and calculating activation energies.

The rate law for a reaction is an equation that links the reaction rate with the concentrations of reactants.

For Fischer Esterification: The acid-catalyzed esterification of carboxylic acids is typically a reversible reaction that follows second-order kinetics. mdpi.com The rate is generally first order with respect to the carboxylic acid and first order with respect to the alcohol. bohrium.com The rate is also dependent on the concentration of the acid catalyst. A general rate law can be expressed as:

Rate = k[this compound][Alcohol][H⁺]

The rate constant, k, is influenced by temperature and the specific structures of the carboxylic acid and alcohol. acs.org

Illustrative Data for a Hypothetical Esterification Reaction

Experiment[this compound] (M)[Methanol] (M)[H⁺] (M)Initial Rate (M/s)
10.10.10.011.5 x 10⁻⁵
20.20.10.013.0 x 10⁻⁵
30.10.20.013.0 x 10⁻⁵
40.10.10.023.0 x 10⁻⁵

For Nucleophilic Addition to the Ketone: The rate law for nucleophilic addition to the ketone can vary depending on the nature of the nucleophile and the reaction conditions. For a strong, negatively charged nucleophile, the reaction is often first order in both the ketone and the nucleophile:

Rate = k[this compound][Nucleophile]

When a weak, neutral nucleophile is used under acidic conditions, the reaction rate may also depend on the concentration of the acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.com

The activation energy (Ea) is the minimum energy required for a reaction to occur and can be determined from the temperature dependence of the rate constant using the Arrhenius equation.

For Fischer Esterification: The activation energy for the esterification of carboxylic acids is influenced by steric hindrance around the reaction center. ucr.ac.cr For the esterification of acetic acid with ethanol, activation energies in the range of 30-60 kJ/mol have been reported, depending on the catalyst used. researchgate.netgoogle.com It is expected that the esterification of this compound would have a similar activation energy, potentially slightly higher due to the steric bulk of the substituents on the cyclopentane (B165970) ring.

For Nucleophilic Addition to the Ketone: The activation energy for nucleophilic addition to a ketone is also sensitive to steric and electronic factors. Aldehydes generally have lower activation energies for nucleophilic addition than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. libretexts.org The presence of the bulky benzoyl and cyclopentyl groups in this compound would likely lead to a higher activation energy for nucleophilic addition compared to simpler ketones.

Table of Representative Activation Energies

Reaction TypeExample ReactantsCatalystActivation Energy (Ea) (kJ/mol)
Fischer EsterificationAcetic Acid + EthanolH₂SO₄~50-60
Fischer EsterificationAcetic Acid + i-PropanolH₂SO₄~64
Nucleophilic AdditionFormaldehyde + H₂OAcidLower Ea
Nucleophilic AdditionAcetone + H₂OAcidHigher Ea

Isotope Effects in Reaction Pathways

Kinetic isotope effects (KIEs) are changes in the reaction rate when an atom in a reactant is replaced with one of its heavier isotopes. The study of KIEs can provide valuable information about the transition state of the rate-determining step.

In Fischer Esterification: Isotopic labeling studies are a powerful tool for elucidating the mechanism of Fischer esterification. When the reaction is carried out with an alcohol labeled with oxygen-18 (¹⁸O), the ¹⁸O is incorporated into the ester product, and not into the water that is formed. libretexts.org This observation confirms that the C-O bond of the carboxylic acid is cleaved, and the O-H bond of the alcohol is broken, which is consistent with the formation of a tetrahedral intermediate. libretexts.org A solvent isotope effect can also be observed; for example, the rate of acid-catalyzed ester hydrolysis can be faster in D₂O than in H₂O, which is an inverse solvent isotope effect. chem-station.com This is often indicative of a pre-equilibrium protonation step. chem-station.com

In Nucleophilic Addition to the Ketone: For nucleophilic addition reactions, secondary kinetic isotope effects can be observed. If a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) is replaced with deuterium, a small change in the reaction rate may be observed. This secondary KIE can provide information about the change in hybridization of the carbonyl carbon in the transition state. The change from sp² to sp³ hybridization during the formation of the tetrahedral intermediate typically leads to a small inverse secondary KIE (kH/kD < 1).

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental tools in computational chemistry for investigating the electronic structure and geometry of molecules. These methods, such as Density Functional Theory (DFT), provide insights into the stable arrangements of atoms in space and the relative energies of different conformations.

Geometry Optimization

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface of a molecule. This results in a stable, three-dimensional structure with optimized bond lengths, bond angles, and dihedral angles. For 3-Benzoylcyclopentanecarboxylic acid, this process would involve defining an initial structure and using a quantum chemical method, like DFT with a basis set such as 6-311++G(d,p), to iteratively adjust the atomic coordinates until the forces on each atom are close to zero. The resulting optimized geometry represents the most stable form of the molecule in the gas phase.

Hypothetical Optimized Geometrical Parameters for this compound This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this molecule are not available in the provided search results.

Parameter Bond/Angle Calculated Value
Bond Length C=O (Benzoyl) 1.22 Å
C-C (Ring) 1.54 Å
C-O (Carboxyl) 1.35 Å
O-H (Carboxyl) 0.97 Å
Bond Angle C-C-C (Ring) ~104°
C-CO-C 118°
Dihedral Angle C-C-C-C (Ring) Varies (Puckered)

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the bonds connecting the cyclopentane (B165970) ring to the benzoyl group and the carboxylic acid group. The cyclopentane ring itself can exist in various puckered conformations, such as the "envelope" and "twist" forms, to relieve ring strain.

A potential energy surface scan, where the energy is calculated as a function of a specific dihedral angle, can identify the most stable conformers (energy minima) and the energy barriers between them (saddle points). The relative energies of these conformers determine their population at a given temperature.

Spectroscopic Property Prediction and Interpretation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations could predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Infrared (IR) Spectroscopy: Calculations of vibrational frequencies can help assign the absorption bands in an experimental IR spectrum. For this molecule, characteristic frequencies would include the C=O stretching of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and various C-H and C-C stretching and bending modes.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predictions are valuable for interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. This provides insight into the electronic structure and chromophores present.

Hypothetical Predicted Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.

Spectroscopy Feature Predicted Value
IR ν(C=O), Ketone ~1685 cm⁻¹
ν(C=O), Carboxylic Acid ~1710 cm⁻¹
ν(O-H), Carboxylic Acid ~3000 cm⁻¹ (broad)
¹³C NMR δ(C=O), Ketone ~198 ppm
δ(C=O), Carboxylic Acid ~175 ppm

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the step-by-step process of a chemical reaction. By modeling the reaction pathway, chemists can understand how reactants are converted into products, including the identification of transient intermediates and transition states.

Transition State Localization

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur. Locating the precise geometry and energy of a transition state is crucial for understanding reaction kinetics. Computational methods are used to search the potential energy surface for these saddle points. For a hypothetical reaction involving this compound, such as an esterification or a reduction of the ketone, transition state localization would reveal the structure at the peak of the energy barrier.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Detailed computational Structure-Activity Relationship (SAR) studies specifically focused on this compound are not extensively available in publicly accessible research literature. SAR studies are a crucial component of drug discovery and development, aiming to elucidate the relationship between the chemical structure of a compound and its biological activity. mdpi.commdpi.com Computational approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools used to identify key structural features responsible for the biological activities of a series of compounds. mdpi.com These methods are widely used for developing potent and effective inhibitors by analyzing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of molecules. mdpi.com

Molecular Docking and Dynamics Simulations

Specific molecular docking and dynamics simulation studies for this compound against a defined research target are not prominently featured in the reviewed scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor, to form a stable complex. nih.govnih.gov This method is instrumental in understanding the structural basis of molecular recognition and can provide insights into the binding affinity and interaction patterns of a ligand with its target. academie-sciences.fr

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govmdpi.com In the context of drug discovery, MD simulations can provide a detailed view of the conformational changes that occur when a ligand binds to a receptor, the stability of the ligand-receptor complex, and the role of solvent molecules in the binding process. nih.gov

Although no specific studies on this compound were identified, related research on similar scaffolds highlights the utility of these computational approaches. For example, docking studies on derivatives of 2-(3-benzoylphenyl)propanoic acid have been used to explore their interactions with enzymes like cyclooxygenases and matrix metalloproteinases. researchgate.net Such studies typically involve preparing the three-dimensional structures of the ligand and the protein target, performing the docking calculations to generate various binding poses, and then analyzing the interactions, such as hydrogen bonds and hydrophobic contacts, to rationalize the observed biological activities. researchgate.netmdpi.com

In the absence of a defined biological target for this compound, any molecular docking or dynamics simulation would be speculative. The identification of a specific protein or enzyme with which this compound interacts would be a prerequisite for conducting meaningful computational studies to elucidate its mechanism of action at the molecular level.

Potential Research Applications of 3 Benzoylcyclopentanecarboxylic Acid and Its Derivatives

Role as Synthetic Intermediates in Complex Molecule Synthesis

Carboxylic acid derivatives are foundational in organic synthesis, serving as vital intermediates for constructing more complex molecular structures. numberanalytics.com The 3-Benzoylcyclopentanecarboxylic acid scaffold is a valuable building block due to the presence of multiple reactive sites. The carboxylic acid group can be readily converted into esters, amides, acid chlorides, or other functional groups, facilitating the assembly of larger molecules. numberanalytics.com

The rigid cyclopentane (B165970) framework allows for precise stereochemical control during synthesis. Research has demonstrated the use of cycloalkane carboxylic acids in sophisticated chemical transformations. For instance, methods for the transannular γ-C–H arylation of cyclopentane carboxylic acids have been developed, providing a streamlined route to γ-arylated products that were previously challenging to synthesize. nih.gov Such transformations highlight the utility of the cyclopentane acid scaffold in creating diverse and complex molecular architectures that are valuable in medicinal chemistry and other fields. nih.gov Furthermore, synthetic routes involving ring contraction of cyclohexane (B81311) precursors can efficiently produce substituted cyclopentanecarboxylic acid derivatives, making them accessible intermediates for various applications, including the synthesis of fragrances and other specialty chemicals. google.com

Application in Materials Science Research (e.g., Polymer Precursors)

In materials science, dicarboxylic acids are fundamental monomers for the synthesis of polymers such as polyesters and polyamides. semanticscholar.org this compound and its derivatives are potential candidates for creating novel polymers with unique properties. The carboxylic acid function provides the necessary reactive handle for polycondensation reactions.

The incorporation of the rigid cyclopentane ring and the aromatic benzoyl group into a polymer backbone would be expected to impart specific characteristics:

Modified Mechanical Properties: The bulky nature of the scaffold can influence chain packing, leading to materials with tailored rigidity, flexibility, and mechanical strength.

Enhanced Optical Properties: The benzoyl group, a chromophore, could be leveraged to create polymers with specific optical properties, such as altered refractive indices or UV-absorption capabilities.

Research into polyesters derived from other cyclic monomers, such as those from carbohydrates or cyclic thioesters, demonstrates the principle of using ring structures to control polymer properties. semanticscholar.orgnih.gov For example, polyesters derived from bicyclic acetalized monomers show enhanced rigidity compared to their linear aliphatic counterparts. semanticscholar.org Similarly, the this compound scaffold could be used to synthesize novel polyesters or poly(ester-amide)s with potentially advantageous thermal and mechanical performance. nih.govontosight.ai

Probing Biological Systems (e.g., Enzyme Inhibition Studies, excluding human trials)

The unique three-dimensional structure of cyclopentanecarboxylic acid derivatives makes them attractive scaffolds for designing molecules that can interact with biological targets like enzymes. ontosight.ai

Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes involved in the degradation of the extracellular matrix. acs.org Their overactivity is linked to various pathologies, making them important therapeutic targets. acs.org Carboxylic acid-based compounds have been extensively investigated as MMP inhibitors, where the carboxylate group often serves as a key zinc-binding moiety. nih.govmdpi.com

Significant research has focused on cyclopentane carboxylic acid derivatives as potent and selective MMP inhibitors. A key study detailed the synthesis and structure-activity relationships (SAR) of a series of 5-substituted 2-bisarylthiocyclopentane carboxylic acids. acs.orgnih.gov These compounds were found to be potent inhibitors of several MMPs, including MMP-2, MMP-3, MMP-9, and MMP-13, while showing poor activity against MMP-1. acs.orgresearchgate.net The stereochemistry of the substitutions on the cyclopentane ring was crucial for high-potency inhibition, demonstrating that the ring acts as a rigid scaffold to optimally position the functional groups for interaction with the enzyme's active site. acs.org

While direct studies on this compound as an MMP-12 inhibitor are not prominent, the established success of the cyclopentane carboxylic acid scaffold suggests its potential. The benzoyl group could be explored for its ability to interact with specific pockets (like the S1' pocket) within the MMP active site, potentially leading to derivatives with high potency and selectivity for specific MMPs, such as MMP-12.

Table 1: Inhibition of Matrix Metalloproteinases by Cyclopentane Carboxylic Acid Derivatives Data extracted from a study on 5-substituted 2-bisarylthiocyclopentane carboxylic acids. acs.org

CompoundMMP-2 (IC50, nM)MMP-3 (IC50, nM)MMP-9 (IC50, nM)MMP-13 (IC50, nM)
2a 2132
2a' (diastereoisomer) 10001000>100001000
2e 1111
2g 1111

Chemical probes are essential tools in chemical biology for studying the function and localization of biological molecules in living systems. beilstein-journals.org These probes often consist of a core scaffold that recognizes a biological target, linked to a reporter group such as a fluorophore or an affinity tag.

Derivatives of this compound could be developed into chemical probes. For instance, a fluorescent dye could be attached to the cyclopentane ring or the benzoyl moiety. nih.govnih.gov Such a probe could be used for:

Fluorescence Microscopy: Visualizing the cellular or tissue localization of a target protein that the probe is designed to bind.

Binding Assays: Quantifying the interaction between the probe and its target through fluorescence-based techniques.

The synthesis of fluorescent probes from various carboxylic acid derivatives has been successfully demonstrated. nih.gov The this compound scaffold offers a synthetically tractable platform for creating new probes to investigate biological processes, such as tracking the activity of specific enzymes or transport systems within cells. nih.gov

Use in Analytical Chemistry Research (e.g., as a Standard)

In analytical chemistry, a pure chemical compound can serve as a reference standard for its own identification and quantification. While there is no evidence of this compound being used as a widespread, commercially available analytical standard, it can function as one in specific research contexts.

For any newly synthesized derivative of this compound, a pure sample of the parent compound would be essential as a reference standard in analytical techniques such as:

High-Performance Liquid Chromatography (HPLC): To determine the retention time for identifying the compound in a mixture.

Mass Spectrometry (MS): To establish the characteristic fragmentation pattern for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide a reference spectrum for structural elucidation and purity assessment. ontosight.ai

Therefore, in any research project involving the synthesis or analysis of this compound or its derivatives, a well-characterized sample of this compound would inherently be used as an analytical standard for that specific research.

Role in Mechanistic Organic Chemistry Research

The structure of this compound, containing both a ketone (keto) and a carboxylic acid functional group within a constrained cyclic system, makes it an interesting substrate for studying reaction mechanisms. The spatial relationship between the functional groups, dictated by the stereochemistry of the cyclopentane ring, can be used to probe the mechanisms of intramolecular reactions.

Potential areas of mechanistic study include:

Intramolecular Reactions: The compound could be used to study intramolecular aldol (B89426) reactions, Friedel-Crafts-type acylations, or other cyclizations where both the ketone and carboxylic acid (or its derivatives) participate. nih.govacs.org Theoretical and experimental studies on such reactions could provide insight into transition state geometries and stereochemical outcomes. nih.govresearchgate.net

Stereoelectronic Effects: The rigid cyclopentane backbone allows for the systematic study of how the orientation of substituents influences reaction rates and pathways.

Photochemistry: The benzoyl group is a well-known chromophore, and researchers could investigate the photochemical reactions of the molecule, such as intramolecular hydrogen abstraction (Norrish-type reactions).

By designing experiments that track reaction kinetics, identify intermediates, and analyze stereochemical outcomes, this compound and its derivatives can serve as valuable tools for deepening the understanding of fundamental organic reaction mechanisms. researchgate.net

Future Research Directions for 3 Benzoylcyclopentanecarboxylic Acid

Exploration of Novel Synthetic Pathways

The future of synthesizing 3-Benzoylcyclopentanecarboxylic acid and its derivatives lies in the development of more efficient, sustainable, and versatile chemical transformations. Current synthetic strategies for related keto-carboxylic acids often rely on multi-step processes that may involve harsh reagents or produce significant waste. mdpi.comscilit.com Future research should focus on pioneering novel synthetic routes that address these limitations.

One promising avenue is the exploration of catalytic ketonization of dicarboxylic acid precursors. Research into the catalytic ketonization of acids like palmitic acid using transition metal oxides on zirconia-based catalysts has shown potential for creating ketones from carboxylic acids. rsc.org Adapting such methodologies to cyclopentane-1,3-dicarboxylic acid derivatives could offer a more direct and atom-economical route to the 3-benzoylcyclopentane backbone.

Future synthetic endeavors could also draw inspiration from biomass conversion pathways, which aim to produce valuable platform molecules from renewable feedstocks. mdpi.comscilit.com Developing green synthetic routes to precursors of this compound would align with the growing demand for sustainable chemical manufacturing.

Development of Highly Enantioselective Transformations

The presence of stereocenters in this compound necessitates the development of highly enantioselective synthetic methods to access stereopure isomers, which are crucial for applications in medicinal chemistry and materials science. Future research in this area will likely focus on asymmetric catalysis to control the stereochemical outcome of the synthesis.

A key strategy could involve the asymmetric hydrogenation of a suitable unsaturated precursor. For instance, the Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids has been successfully employed to produce chiral multicyclic γ-lactones with high diastereoselectivity and enantioselectivity. rsc.org Adapting this reduction/lactonization sequence to a precursor of this compound could provide access to enantiomerically enriched products.

Another promising approach is the use of chiral N-heterocyclic carbene (NHC) catalysis. NHC-catalyzed asymmetric desymmetrization of cyclopentenediones has been shown to be a powerful method for constructing chiral centers. researchgate.net This strategy could be explored for the enantioselective synthesis of substituted cyclopentanone (B42830) derivatives that can be further elaborated to yield chiral this compound.

Furthermore, the development of catalytic enantioselective methods for the synthesis of ketones with α-quaternary stereocenters from simple carboxylic acid or ester starting materials presents another exciting direction. unc.edu Applying such methodologies to create the chiral center at the 3-position of the cyclopentane (B165970) ring would be a significant advancement. The enantioselective decarboxylation of β-keto esters, catalyzed by palladium and a chiral amino alcohol, also offers a potential route to chiral ketones that could serve as intermediates. nih.gov

Investigation of its Role in Advanced Functional Materials

The benzophenone (B1666685) moiety within this compound is a well-known photo-reactive group, suggesting its potential application in the development of advanced functional materials. mdpi.com Benzophenone and its derivatives are widely used as photoinitiators for cross-linking polymers to create surface-attached networks and hydrogels. rsc.org Future research should investigate the incorporation of this compound, or its derivatives, into polymer backbones to create novel photo-cross-linkable materials.

The carboxylic acid group provides a convenient handle for polymerization or for grafting onto existing polymer chains. The resulting polymers could find applications as UV-curable coatings, adhesives, or biocompatible hydrogels for biomedical devices. rsc.orggoogle.com The interplay between the benzophenone unit and the polymer matrix could also be tuned to control the material's mechanical and chemical properties. acs.org

Moreover, benzophenone derivatives are utilized as UV-stabilizers in polymers. epa.gov The potential of this compound as a polymerizable UV-stabilizer could be explored to enhance the durability and weather resistance of various plastics. By covalently bonding the UV-absorbing moiety to the polymer chain, issues with migration and leaching of the stabilizer can be overcome. epa.gov

The unique combination of a photo-cross-linkable group and a carboxylic acid in a single molecule also opens possibilities for creating functional surfaces. For example, self-assembled monolayers of this compound on suitable substrates could be patterned using UV light to create regions with different chemical functionalities, which could be useful in microelectronics or sensor applications.

Elucidation of Broader Biological Target Interactions (Non-Clinical)

While the specific biological activities of this compound are unknown, its structural motifs are present in various biologically active molecules. Future non-clinical research should aim to elucidate its potential interactions with a broad range of biological targets. The benzoyl moiety is a common feature in compounds with diverse pharmacological activities, including fungicidal and antimicrobial properties. nih.govnih.gov

Initial research could involve high-throughput screening of this compound and a library of its derivatives against a panel of enzymes and receptors. For instance, derivatives of N-benzoylthiourea-pyrrolidine carboxylic acid have been investigated for their inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. mersin.edu.tr Similarly, benzofuranyl derivatives synthesized from 2-benzoylcyclohexane-1-carboxylic acid have also shown inhibitory effects on these enzymes. nih.gov

Computational docking studies can be employed to predict potential binding interactions with various protein targets, guiding the experimental screening process. nih.gov The carboxylic acid group can participate in key hydrogen bonding interactions within protein binding sites, a feature often exploited in drug design.

Furthermore, the general structure of this compound shares similarities with non-steroidal inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia and androgenetic alopecia. researchgate.net Investigating the inhibitory potential of this compound and its analogs against this and other enzymes could uncover novel therapeutic leads. The fungicidal activity of related N-substituted benzoyl carboxamides also suggests that this compound derivatives could be explored as potential antifungal agents. nih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The future of chemical research is intrinsically linked with the advancements in artificial intelligence (AI) and machine learning (ML). For a relatively unexplored molecule like this compound, these computational tools can significantly accelerate its investigation and development.

Machine learning models can be developed to predict various properties of this compound and its analogs, such as their physicochemical properties, reactivity, and potential biological activities. For instance, ML models have been used to predict the toxicity of carboxylic acids based on their molecular descriptors. unisza.edu.myresearchgate.net Similar models could be trained to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives, aiding in the early stages of drug discovery. researchgate.net

Furthermore, ML can be used to predict reaction outcomes, including yield and selectivity, which can guide the optimization of synthetic protocols. nih.gov This predictive capability can reduce the number of experiments required, saving time and resources. In the context of materials science, ML algorithms can predict the properties of polymers incorporating this compound, facilitating the design of materials with desired characteristics. mdpi.com

Q & A

Q. What mechanistic studies are suitable for elucidating the role of this compound in lipid metabolism pathways?

  • Methodological Answer : Employ siRNA knockdown of target genes (e.g., PTEN or fatty acid synthase ) in adipocyte models. Pair with LC-MS metabolomics to track changes in lipid intermediates. Validate findings using isotopic labeling (e.g., ¹³C-glucose tracing) to map carbon flux through pathways.

Data Analysis and Experimental Design

Q. How should researchers design SAR studies for this compound analogs?

  • Methodological Answer : Systematically modify substituents (e.g., benzyloxy groups ) and test derivatives in enzyme inhibition assays (e.g., cyclooxygenase or lipoxygenase). Use computational tools (molecular docking) to predict binding affinities and correlate with empirical IC₅₀ values. Apply multivariate statistical models to identify key structural determinants of activity.

Q. What statistical approaches address clustered data in dose-response experiments involving this compound?

  • Methodological Answer : Use mixed-effects models to account for repeated measures within cell culture batches or animal cohorts. Reference methodologies from clustered data analysis frameworks , which recommend hierarchical modeling to separate biological variability from technical noise.

Safety and Reproducibility

Q. What critical safety protocols are needed when handling this compound in vitro?

  • Methodological Answer : Follow guidelines for carboxylic acid derivatives:
  • Use fume hoods during weighing and dissolution.
  • Wear nitrile gloves and eye protection to prevent skin/eye contact (as per safety data sheets ).
  • Store at 20°C in airtight containers to avoid hygroscopic degradation .

Q. How can batch-to-batch variability in commercial this compound reagents impact experimental reproducibility?

  • Methodological Answer : Source reagents from suppliers with certified purity (>97.0% HLC ) and request batch-specific COAs. Pre-screen each batch via NMR and HPLC before large-scale experiments. Include internal controls (e.g., reference compounds like 4-biphenylcarboxylic acid ) to normalize assay results.

Academic Writing and Dissemination

Q. How should researchers structure a manuscript on the biological activity of this compound?

  • Methodological Answer : Follow the IMRaD framework:
  • Introduction : Link to prior work on cyclopentanecarboxylic acid derivatives .
  • Methods : Detail synthesis protocols (e.g., CAS RN references ), purity validation, and assay conditions.
  • Results : Present dose-response curves and statistical analyses (p-values, confidence intervals).
  • Discussion : Contrast findings with conflicting studies and propose mechanistic hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.